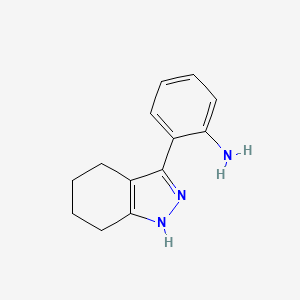

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

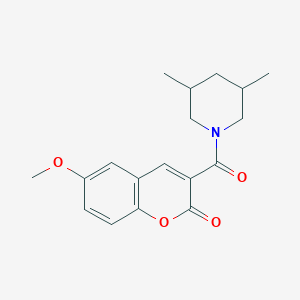

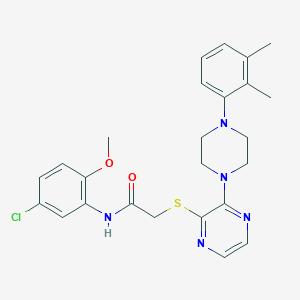

“2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline” is a chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a benzene fused to a pyrazole .

Synthesis Analysis

The synthesis of indazoles involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the indazole compounds .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic system, consisting of a benzene ring fused to a pyrazole . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Scientific Research Applications

Organic Synthesis and Catalysis

Indazole derivatives are pivotal in organic synthesis, serving as precursors or intermediates for various chemical transformations. For instance, the regioselective arylation of 2H-indazole derivatives using organo photocatalysis demonstrates the utility of indazole and aniline derivatives in synthesizing arylated products efficiently (Saritha et al., 2021). Similarly, N-heterocyclic carbenes of indazole have been utilized to generate a variety of compounds, showcasing the versatility of indazole derivatives in organic synthesis (Guan et al., 2015).

Photophysics and Electroluminescence

Indazole derivatives find applications in the development of photophysical materials and electroluminescent devices. Research into indazole, pyrazole, and triazole/triphenylamine-based compounds reveals their potential in creating materials with high photoluminescence quantum yields, suitable for use in organic light-emitting diodes (OLEDs) (Jin et al., 2020). This application underscores the importance of indazole derivatives in the field of materials science and engineering.

Polymerization Initiators

The synthesis of zinc anilido-oxazolinate complexes demonstrates the role of indazole and aniline derivatives as initiators in ring-opening polymerization, highlighting their significance in polymer chemistry (Chen et al., 2007). These findings open up new avenues for the development of polymers with specific properties and applications.

Spectroscopic Studies

Spectroscopic characterization of oligoaniline microspheres obtained via an aniline-persulfate approach provides insights into the structural aspects of aniline derivatives, including those related to indazole compounds. Such studies are essential for understanding the chemical behavior and properties of these compounds (Ferreira et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indazole derivatives, have been found to interact with a variety of biological targets .

Mode of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in multiple ways .

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

It is known that indazole derivatives, which include this compound, have a wide variety of biological properties

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle

Molecular Mechanism

It is known that some indazole derivatives can form hydrogen bonds with enzymes and receptors, exhibiting varied bioactivities in vivo

Properties

IUPAC Name |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15-16-13/h1,3,5,7H,2,4,6,8,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUNBWUWLWXVRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704479.png)

![5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2704483.png)

![Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2704484.png)

![4-({[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2704487.png)

![4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2704492.png)

![5-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2704495.png)